molecular formula C14H12BrN3O4 B5988892 4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol

4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol

Cat. No.: B5988892
M. Wt: 366.17 g/mol
InChI Key: WMAJWYDNMWUTLX-LZYBPNLTSA-N
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Description

4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol is an organic compound with a complex structure that includes bromine, methoxy, nitrophenyl, and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor, followed by bromination and methoxylation. The final step involves the formation of the hydrazinylidene linkage through a condensation reaction with a hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. The phenolic and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, while the hydrazinylidene linkage can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methoxyphenol: A simpler analog lacking the hydrazinylidene and nitrophenyl groups.

    2-methoxy-4-nitrophenol: Similar structure but without the bromine and hydrazinylidene groups.

Uniqueness

4-bromo-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the hydrazinylidene linkage, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O4/c1-22-13-7-10(15)6-9(14(13)19)8-16-17-11-2-4-12(5-3-11)18(20)21/h2-8,17,19H,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAJWYDNMWUTLX-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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